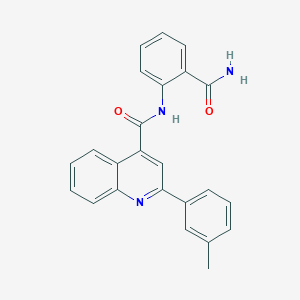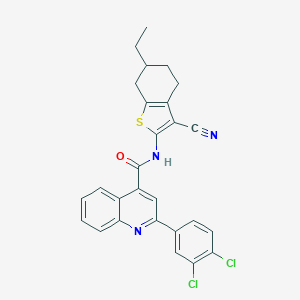![molecular formula C15H21NO3 B332687 propyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B332687.png)
propyl 4-[(3-methylbutanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
propyl 4-[(3-methylbutanoyl)amino]benzoate is an organic compound with the molecular formula C15H21NO3. It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3-methylbutanamido substituent on the benzene ring. This compound is used in various applications, including as a synthetic flavoring agent and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
propyl 4-[(3-methylbutanoyl)amino]benzoate can be synthesized through several methods. One common method involves the esterification of 4-(3-methylbutanamido)benzoic acid with propanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the transesterification of methyl 4-(3-methylbutanamido)benzoate with propanol. This reaction can be catalyzed by an immobilized lipase enzyme, which offers the advantage of mild reaction conditions and high specificity .
Industrial Production Methods
In industrial settings, the production of propyl 4-(3-methylbutanamido)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized enzymes or acid catalysts is common to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
propyl 4-[(3-methylbutanoyl)amino]benzoate undergoes several types of chemical reactions, including:
Esterification: Formation of the ester from the corresponding acid and alcohol.
Hydrolysis: Breaking down the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: Exchange of the ester group with another alcohol.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.
Hydrolysis: Can be performed using either acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Often catalyzed by immobilized lipase enzymes or basic catalysts like sodium methoxide.
Major Products Formed
Hydrolysis: Produces 4-(3-methylbutanamido)benzoic acid and propanol.
Transesterification: Produces a new ester and the corresponding alcohol.
Applications De Recherche Scientifique
propyl 4-[(3-methylbutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used as a synthetic flavoring agent in the food industry and as a preservative in cosmetics.
Mécanisme D'action
The mechanism of action of propyl 4-(3-methylbutanamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
propyl 4-[(3-methylbutanoyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester of benzoic acid, commonly used as a solvent and flavoring agent.
Ethyl benzoate: Another ester of benzoic acid, used in similar applications as methyl benzoate.
Propyl benzoate: Similar to propyl 4-(3-methylbutanamido)benzoate but lacks the 3-methylbutanamido substituent, making it less complex and with different properties.
The uniqueness of propyl 4-(3-methylbutanamido)benzoate lies in its specific substituents, which confer distinct chemical and biological properties compared to simpler benzoate esters.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
propyl 4-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C15H21NO3/c1-4-9-19-15(18)12-5-7-13(8-6-12)16-14(17)10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17) |
Clé InChI |
MDQMEBFAOQRSBN-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(4-BROMOBENZOYL)-3,3-DIMETHYL-11-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B332605.png)
![5-(4-bromophenyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B332609.png)



![2-(2,4-Dichlorophenyl)-3-methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B332617.png)



![2-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B332622.png)
![Diisopropyl 3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B332624.png)

methanone](/img/structure/B332627.png)
![ETHYL 2-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B332628.png)
